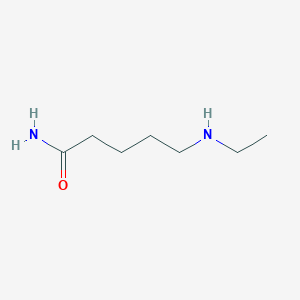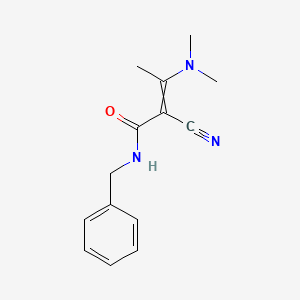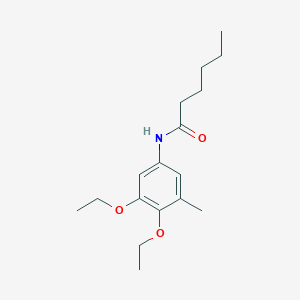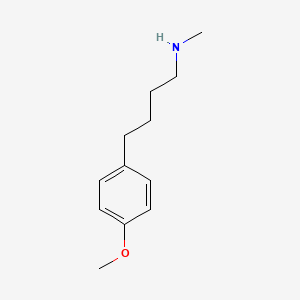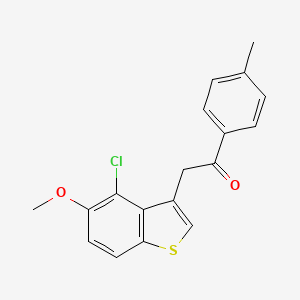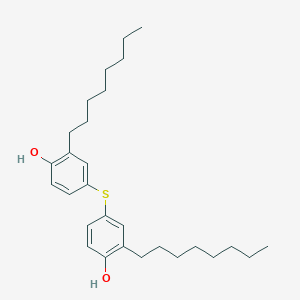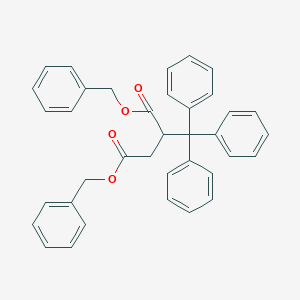
Dibenzyl 2-(triphenylmethyl)butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl 2-(triphenylmethyl)butanedioate is an organic compound that features a complex structure with multiple aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 2-(triphenylmethyl)butanedioate typically involves the esterification of butanedioic acid derivatives with benzyl alcohol and triphenylmethanol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl 2-(triphenylmethyl)butanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Dibenzyl 2-(triphenylmethyl)butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for functional groups.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Dibenzyl 2-(triphenylmethyl)butanedioate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function.
Pathways Involved: It may modulate signaling pathways, enzyme activity, and gene expression, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Dibenzyl 2-(phenylmethyl)butanedioate
- Dibenzyl 2-(methylphenyl)butanedioate
- Dibenzyl 2-(dimethylphenyl)butanedioate
Uniqueness
Dibenzyl 2-(triphenylmethyl)butanedioate is unique due to the presence of the triphenylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
90284-34-7 |
|---|---|
Fórmula molecular |
C37H32O4 |
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
dibenzyl 2-tritylbutanedioate |
InChI |
InChI=1S/C37H32O4/c38-35(40-27-29-16-6-1-7-17-29)26-34(36(39)41-28-30-18-8-2-9-19-30)37(31-20-10-3-11-21-31,32-22-12-4-13-23-32)33-24-14-5-15-25-33/h1-25,34H,26-28H2 |
Clave InChI |
LNYOXBGAVXOPGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone]](/img/structure/B14372699.png)

